molecular formula C8H6N2S3 B14196038 7-amino-1H-3,1-benzothiazine-2,4-dithione CAS No. 851330-18-2

7-amino-1H-3,1-benzothiazine-2,4-dithione

Katalognummer: B14196038
CAS-Nummer: 851330-18-2
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: JNDMTKGKDICUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-amino-1H-3,1-benzothiazine-2,4-dithione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of an amino group at the 7th position and two sulfur atoms at the 2nd and 4th positions, forming a dithione structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H-3,1-benzothiazine-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and an amine, followed by cyclization to form the benzothiazine ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of benzothiazine derivatives generally involves scalable processes that can be adapted for large-scale production. These methods often utilize readily available starting materials and standard organic synthesis techniques to ensure cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-1H-3,1-benzothiazine-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted benzothiazine derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-amino-1H-3,1-benzothiazine-2,4-dithione has found applications in several scientific research areas:

Wirkmechanismus

The mechanism of action of 7-amino-1H-3,1-benzothiazine-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its dithione moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-4H-3,1-benzothiazin-4-one: Similar in structure but with an oxygen atom replacing one of the sulfur atoms.

    7-amino-1,2,3,4-tetrahydroquinazoline-2,4-dithione: Shares the dithione moiety but differs in the ring structure.

Uniqueness

7-amino-1H-3,1-benzothiazine-2,4-dithione is unique due to its specific arrangement of sulfur atoms and the presence of an amino group at the 7th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

851330-18-2

Molekularformel

C8H6N2S3

Molekulargewicht

226.3 g/mol

IUPAC-Name

7-amino-1H-3,1-benzothiazine-2,4-dithione

InChI

InChI=1S/C8H6N2S3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,9H2,(H,10,12)

InChI-Schlüssel

JNDMTKGKDICUEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)NC(=S)SC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.